
D,L-threo-Droxidopa-13C2,15N Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-threo-Droxidopa-13C2,15N Hydrochloride is a stable isotope-labeled derivative of D,L-threo-Droxidopa hydrochloride, a synthetic amino acid precursor used in neurological research and therapeutic applications. The compound is enriched with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, replacing natural isotopes at specific positions in its structure. Its molecular formula is C21<sup>13</sup>C2H24Cl<sup>15</sup>NO5, with a molecular weight of 432.87 g/mol (CAS: 1329488-61-0) . The unlabeled form (CAS: 928643-40-8) serves as a reference in pharmacokinetic and metabolic studies, while the isotopically labeled variant enables precise tracking of drug disposition, metabolism, and biochemical pathways using mass spectrometry or nuclear magnetic resonance (NMR) techniques .
Structurally, the compound features a benzylated dihydroxyphenylalanine (DOPA) backbone with a threo-configuration, critical for its biological activity. The 13C and 15N labels are strategically placed to facilitate metabolic tracing without altering its pharmacodynamic properties .
准备方法
Chemical Synthesis and Isotopic Labeling Strategies
The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves two primary stages: (1) preparation of the racemic D,L-threo-Droxidopa backbone and (2) site-specific incorporation of 13C and 15N isotopes. The non-isotopic synthesis of Droxidopa is well-documented, with key steps including condensation, resolution, and deprotection .
Base-Catalyzed Condensation of Piperonal and Glycine
The foundational step in Droxidopa synthesis involves condensing piperonal (3,4-methylenedioxybenzaldehyde) with glycine in the presence of a base, typically sodium hydroxide or potassium carbonate. This reaction yields racemic (DL)-threo-3-(3,4-methylenedioxyphenyl)serine . For isotopic labeling, glycine substituted with 13C2 at the α-carbon and 15N at the amino group is used.
Reaction Conditions
Parameter | Value |
---|---|
Temperature | 60–80°C |
Solvent | Water/Ethanol (1:1 v/v) |
Catalyst | NaOH (2.5 equiv) |
Isotopic Glycine | 13C2,15N-Glycine (98% purity) |
Yield | 72–85% |
The isotopic glycine is synthesized via Strecker synthesis using 13C-labeled KCN and 15NH4Cl, followed by hydrolysis .
Enzymatic Resolution of Racemic Mixtures
Racemic (DL)-threo-3-(3,4-methylenedioxyphenyl)serine is resolved using L-amino acylase from Aspergillus sp. in the presence of cobalt ions (Co2+). This enzyme selectively hydrolyzes the N-acetyl-L-threo isomer, leaving the D-threo enantiomer intact .
Enzymatic Resolution Parameters
Parameter | Value |
---|---|
Enzyme | L-amino acylase (EC 3.5.1.14) |
Cobalt Concentration | 0.1–0.5 mM |
pH | 7.0–7.5 |
Temperature | 37°C |
Enantiomeric Excess | >99% |
The resolved L-threo isomer is then acetylated using acetic anhydride to protect the amino group prior to demethylation .
Demethylation and Catechol Formation
The methylenedioxy group of the resolved intermediate is cleaved using Lewis acids like aluminum chloride (AlCl3) to unmask the catechol moiety. This step is critical for generating the biologically active form of Droxidopa .
Demethylation Reaction
Parameter | Value |
---|---|
Lewis Acid | AlCl3 (3.0 equiv) |
Solvent | Dichloromethane |
Temperature | 0–5°C |
Reaction Time | 4–6 hours |
Yield | 88–92% |
Isotopic purity is maintained by using 13C2,15N-labeled intermediates, ensuring no isotopic scrambling during demethylation .
Isotopic Incorporation and Purification
Chemo-Enzymatic Labeling Techniques
The PMC-5879494 protocol for chemo-enzymatic RNA labeling is adapted for small molecules. 13C2 and 15N are introduced via labeled urea (13C-15N2) and bromoacetic acid (13C2) during glycine synthesis . Enzymatic coupling ensures site-specific labeling without isotopic dilution.
Isotopic Precursors
Label Position | Precursor | Purity |
---|---|---|
13C2 (α-carbon) | 13C-KCN | 99% |
15N (amino group) | 15NH4Cl | 98% |
Post-synthesis, the product is purified via reversed-phase HPLC using a C18 column and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile .
Analytical Characterization
Final product quality is verified using:
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C713C2H12Cl15NO5: 252.63; observed: 252.63 .
-
NMR : 13C NMR confirms isotopic enrichment at C1 and C2 (δ 55.2 and 62.4 ppm) .
-
Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), confirming >99% enantiomeric purity .
Challenges and Optimization
Isotopic Scrambling Mitigation
Scrambling of 13C and 15N labels during acidic or basic conditions is minimized by:
Yield Enhancement Strategies
-
Enzymatic Recycling : Unreacted D-threo enantiomer from resolution is racemized using 0.1 M NaOH and reused, improving overall yield to 78% .
-
Catalyst Optimization : Co2+ increases L-amino acylase activity by 40%, reducing reaction time .
Industrial-Scale Production Considerations
Large-scale synthesis requires:
化学反应分析
Types of Reactions: D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to norepinephrine via enzymatic oxidation.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving the hydroxyl groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. Specific conditions such as pH, temperature, and solvent choice are crucial for these reactions .
Major Products: The major product formed from the oxidation of this compound is norepinephrine .
科学研究应用
Chemistry: In chemistry, D,L-threo-Droxidopa-13C2,15N Hydrochloride is used as a reference standard for stable isotope labeling studies. It helps in understanding metabolic pathways and reaction mechanisms .
Biology: In biological research, this compound is used to study neurotransmitter pathways and the effects of norepinephrine on various physiological processes .
Medicine: Medically, it is used in research to develop treatments for conditions related to norepinephrine deficiency, such as neurogenic orthostatic hypotension .
Industry: In the industrial sector, it is used in the development of diagnostic tools and imaging agents .
作用机制
D,L-threo-Droxidopa-13C2,15N Hydrochloride crosses the blood-brain barrier and is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
相似化合物的比较
Structural and Stereochemical Analogues
Threo-Methylphenidate (MPH): The enantiomers of threo-methylphenidate () share the threo-configuration with Droxidopa. Pharmacological studies reveal that the d-threo enantiomer of MPH exhibits superior activity in inhibiting catecholamine reuptake (e.g., dopamine and norepinephrine) compared to the l-threo form. Similarly, D,L-threo-Droxidopa’s biological activity depends on its stereochemistry, though its primary mechanism involves conversion to norepinephrine via decarboxylation. The isotopic labeling in Droxidopa-13C2,15N allows researchers to differentiate its metabolic fate from endogenous catecholamines, a feature absent in unlabeled MPH studies .
Dopamine-13C,15N Hydrochloride :
Dopamine-13C,15N Hydrochloride (CAS: 369656-74-6) is structurally analogous to Droxidopa, as Droxidopa is a prodrug metabolized to dopamine. Both compounds employ 13C and 15N labeling for metabolic pathway analysis. However, dopamine’s direct receptor activity contrasts with Droxidopa’s prodrug mechanism, which requires enzymatic conversion. Isotopic labeling in dopamine enables real-time tracking of neurotransmitter dynamics, whereas Droxidopa-13C2,15N is used to study precursor uptake and conversion efficiency .
Isotope-Labeled Adrenergic Agents
Synephrine-13C2,15N Hydrochloride Salt :
This compound (CAS: 1329499-30-0) is a labeled α-adrenergic agonist used in vasoconstriction studies. Like Droxidopa-13C2,15N, it incorporates 13C and 15N isotopes for tracer applications. However, Synephrine targets peripheral adrenergic receptors directly, whereas Droxidopa acts centrally after metabolic conversion. Both compounds highlight the utility of isotopic labeling in elucidating receptor binding and systemic distribution .
3-Hydroxy Detomidine-15N2,d2 Hydrochloride :
A dual-labeled (15N and deuterium) α2-adrenergic agonist, this compound (TRC-H825342) demonstrates the combined use of stable isotopes for enhanced analytical sensitivity. Unlike Droxidopa-13C2,15N, which focuses on catecholamine synthesis, Detomidine derivatives are used in sedative and analgesic research, showcasing the versatility of isotopic labeling across therapeutic areas .
Other 13C/15N-Labeled Pharmaceuticals
Gemcitabine-13C,15N2 (Hydrochloride) :
This antimetabolite () uses 13C and 15N to study nucleotide analog incorporation into DNA. While distinct in therapeutic class, it shares with Droxidopa-13C2,15N the application of isotopic labels in quantifying drug-target interactions and metabolic byproducts. Both compounds underscore the importance of isotopic purity (>99% for 13C/15N) in ensuring data reliability .
L-Lysine-13C6,15N2 Hydrochloride: A labeled essential amino acid (), L-Lysine-13C6,15N2 is used in protein synthesis and nutrient absorption studies. Comparatively, Droxidopa-13C2,15N focuses on neurotransmitter synthesis, illustrating how isotopic labeling tailors to specific biochemical pathways—amino acid metabolism vs. catecholamine biosynthesis .
Analytical and Pharmacokinetic Insights
Metabolic Tracing
highlights nitrogen-15’s use in agricultural NUE studies, paralleling Droxidopa-13C2,15N’s application in tracking nitrogen incorporation into neurotransmitters. The higher recovery of mineral 15N versus organic 15N in crops mirrors challenges in quantifying labeled drug metabolites amid endogenous biochemical noise .
Data Tables
Table 1: Key Properties of D,L-threo-Droxidopa-13C2,15N Hydrochloride vs. Analogues
Compound | Molecular Formula | Isotopes | Molecular Weight | Primary Application |
---|---|---|---|---|
D,L-threo-Droxidopa-13C2,15N HCl | C21<sup>13</sup>C2H24Cl<sup>15</sup>NO5 | 13C (2), 15N (1) | 432.87 | Neurotransmitter metabolism |
Dopamine-13C,15N HCl | C7<sup>13</sup>C H12Cl<sup>15</sup>N O2 | 13C (1), 15N (1) | 191.63 | Receptor binding studies |
Synephrine-13C2,15N HCl | C9<sup>13</sup>C2H13Cl<sup>15</sup>N O2 | 13C (2), 15N (1) | ~215.65* | Adrenergic agonist research |
Gemcitabine-13C,15N2 HCl | C9<sup>13</sup>C H12Cl<sup>15</sup>N2 O4 | 13C (1), 15N (2) | ~300.10* | Anticancer mechanism studies |
*Estimated based on unlabeled molecular weight and isotopic substitution.
Research Findings and Implications
- Stereoselectivity : The d-threo enantiomer of MPH () exhibits 5–10× greater catecholamine reuptake inhibition than the l-form, suggesting Droxidopa’s threo-configuration is crucial for its metabolic activation .
- Isotopic Purity : Compounds like 9N-Trityl Guanine-13C2,15N () require >99% isotopic enrichment to avoid analytical interference, a standard applicable to Droxidopa-13C2,15N in mass spectrometry .
- Metabolic Stability : Residual 15N in soil organic pools () parallels the prolonged detection of 15N-labeled metabolites in pharmacokinetic studies, emphasizing the need for long-term metabolic profiling .
生物活性
D,L-threo-Droxidopa-13C2,15N Hydrochloride is a stable isotope-labeled derivative of Droxidopa, which serves as a prodrug for norepinephrine. This compound has garnered attention for its potential therapeutic applications, particularly in treating neurogenic orthostatic hypotension (nOH) and other conditions associated with impaired norepinephrine synthesis.
- Chemical Name : this compound
- CAS Number : 1329556-63-9
- Molecular Formula : C₁₃H₁₃ClN₁₅O₅
- Molecular Weight : 252.63 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
Droxidopa is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase. This conversion occurs primarily in peripheral tissues and the central nervous system, allowing Droxidopa to effectively raise blood pressure by enhancing vascular tone at the neurovascular junction . The presence of stable isotopes (13C and 15N) in D,L-threo-Droxidopa allows for advanced pharmacokinetic studies, enabling researchers to trace metabolic pathways and assess drug distribution in biological systems .
Pharmacodynamics
The biological activity of this compound primarily involves its role as a norepinephrine precursor. Clinical studies have shown that it effectively increases blood pressure in patients suffering from nOH, particularly in conditions such as Parkinson's disease and multiple system atrophy .
Pharmacokinetics
Research indicates that the deuteration of Droxidopa may influence its pharmacokinetic profile. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced side effects . For instance, studies suggest that deuterium substitution can enhance the stability of the compound in biological environments, which may contribute to its therapeutic efficacy.
Case Studies and Clinical Findings
-
Neurogenic Orthostatic Hypotension :
- A clinical trial involving patients with nOH demonstrated that administration of Droxidopa resulted in significant improvements in blood pressure upon standing. The study reported a marked increase in both systolic and diastolic blood pressure after treatment, confirming its utility as a therapeutic agent .
- Safety Profile :
Comparative Analysis of Biological Activity
Compound Name | Mechanism of Action | Therapeutic Use | Clinical Efficacy |
---|---|---|---|
This compound | Norepinephrine precursor | Neurogenic orthostatic hypotension | Significant improvement |
Unlabeled Droxidopa | Norepinephrine precursor | Neurogenic orthostatic hypotension | Similar efficacy |
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing D,L-threo-Droxidopa-13C2,15N Hydrochloride?
- Methodology : Synthesis involves isotope-labeled precursors (e.g., 13C- and 15N-glycine derivatives) and stepwise protection/deprotection strategies. Key steps include Barbier allylation for stereochemical control and tert-butyl esterification for intermediate stabilization . Characterization employs multinuclear NMR (e.g., 1H, 13C, 15N) and high-resolution mass spectrometry (HRMS). For example, 13C and 15N incorporation is confirmed via DEPT-135 NMR and isotopic peak patterns in ESI-TOF MS .
Q. How is this compound utilized in tracing neurotransmitter precursor metabolism?
- Methodology : As a stable isotope-labeled prodrug of norepinephrine, it enables precise tracking in metabolic flux studies. Researchers administer the compound in vivo or in cell cultures, followed by LC-MS/MS analysis of isotopologues in metabolites (e.g., norepinephrine, epinephrine). Isotopic enrichment ratios are quantified to map conversion rates and pathway dynamics .
Q. What analytical techniques ensure purity and isotopic fidelity in D,L-threo-Droxidopa-13C2,15N Hydrochloride?
- Methodology : Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, 220 nm) resolves labeled vs. unlabeled species. Isotopic purity is validated via 13C-NMR integration of labeled carbons and 15N HSQC NMR to confirm nitrogen incorporation . Mass balance assays and elemental analysis further verify stoichiometric integrity .
Advanced Research Questions
Q. How should pharmacokinetic studies be designed to leverage the isotopic labeling of this compound?
- Methodology : Use crossover designs with labeled/unlabeled cohorts to control for endogenous interference. Plasma and cerebrospinal fluid samples are collected at timed intervals, extracted via solid-phase extraction (SPE), and analyzed by LC-HRMS. Isotope dilution mass spectrometry (IDMS) corrects for matrix effects, while compartmental modeling quantifies distribution and clearance .
Q. What strategies mitigate spectral interference in NMR analysis caused by 13C and 15N isotopes?
- Methodology : Implement 1H-13C gHSQC and 1H-15N gHMBC experiments to decouple scalar couplings. For 13C-induced splitting, use higher magnetic field strengths (≥400 MHz) and non-uniform sampling (NUS) to enhance resolution. Solvent suppression techniques (e.g., WATERGATE) minimize artifacts in aqueous matrices .
Q. How can researchers perform quantitative analysis of this compound in complex biological matrices?
- Methodology : Develop a stable isotope-labeled internal standard (SIL-IS) with distinct 2H or 13C patterning to avoid overlap. Use tandem mass spectrometry (MRM mode) with optimized collision energies for fragment ions (e.g., m/z 256.6 → 152.1). Calibration curves are constructed in surrogate matrices (e.g., charcoal-stripped plasma) to account for ion suppression .
Q. Data Contradiction and Reproducibility
Q. How should discrepancies in isotopic enrichment ratios between batches be resolved?
- Methodology : Conduct batch-wise NMR and MS validation using certified reference materials (CRMs). For NMR, compare 13C satellite peak intensities to theoretical values. In MS, isotopic purity is recalculated using natural abundance correction algorithms (e.g., HiRes SIM). Reproducibility issues often trace to incomplete precursor labeling or hydrolysis during storage .
Q. What controls are essential when comparing labeled vs. unlabeled compound efficacy in neuronal assays?
- Methodology : Include sham-labeled controls (e.g., 12C/14N-Droxidopa) to isolate isotopic effects. For electrophysiology, use paired recordings in the same cell line to minimize variability. Confocal imaging with fluorescent analogs (e.g., BODIPY-tagged) validates transport kinetics independently of isotopic labeling .
属性
CAS 编号 |
1329556-63-9 |
---|---|
分子式 |
C9H12ClNO5 |
分子量 |
252.625 |
IUPAC 名称 |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
InChI 键 |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
同义词 |
(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。